N-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)benzyl]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE is an organic compound characterized by its unique structure, which includes ethoxy, methoxy, and prop-2-en-1-yl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Alkylation: Introduction of the prop-2-en-1-yl group via alkylation reactions.
Methoxylation and Ethoxylation: Introduction of methoxy and ethoxy groups through nucleophilic substitution reactions using methanol and ethanol, respectively.
Amination: Introduction of the amine group through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
{[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Regulation of gene expression through interaction with transcription factors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE include:
2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares similar structural features and functional groups.
Phenol, 2-methoxy-5-(1-propenyl)-, (E): Another compound with similar substituents on the phenyl ring.
Uniqueness
The uniqueness of {[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE lies in its specific combination of ethoxy, methoxy, and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C16H23NO2/c1-5-8-14-10-13(12-17-9-6-2)11-15(18-4)16(14)19-7-3/h5-6,10-11,17H,1-2,7-9,12H2,3-4H3 |
InChI Key |
RRRYQVSIGKBLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CNCC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.